molecular formula C20H44ClN B1203234 Tetrapentylammonium chloride CAS No. 4965-17-7

Tetrapentylammonium chloride

Cat. No. B1203234
CAS RN: 4965-17-7
M. Wt: 334 g/mol
InChI Key: SXAWRMKQZKPHNJ-UHFFFAOYSA-M
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Description

Tetrapentylammonium chloride is part of the quaternary ammonium salt family, compounds known for their unique physicochemical properties and wide-ranging applications in chemistry. These salts feature a central nitrogen atom surrounded by four alkyl groups, in this case, pentyl, and a chloride anion. They serve crucial roles in various chemical processes, including as phase transfer catalysts, in ion-pair chromatography, and in the synthesis of organic and inorganic compounds.

Synthesis Analysis

The synthesis of quaternary ammonium salts like Tetrapentylammonium chloride typically involves the alkylation of tertiary amines with alkyl halides. The process can be tailored to produce salts with specific alkyl chains depending on the reactants used. For example, the use of tetrabutylammonium salts in catalytic amounts has facilitated the eco-friendly synthesis of diverse organic compounds under mild conditions, showcasing the versatility of these compounds in synthetic chemistry (Mehrabi & Kamali, 2012).

Molecular Structure Analysis

Quaternary ammonium salts exhibit varied molecular structures based on their constituent alkyl groups and counterions. X-ray diffraction studies have revealed detailed insights into their crystallography, demonstrating the influence of alkyl chain length and counterion type on the overall structure. For instance, structural studies on similar compounds have highlighted the formation of ionic clathrate hydrates, indicating the complex interplay between molecular structure and hydration (Rodionova et al., 2010).

Chemical Reactions and Properties

The chemical behavior of Tetrapentylammonium chloride, like its analogs, is characterized by its reactivity in various chemical reactions. It acts as a phase transfer catalyst, facilitating the transfer of reagents between aqueous and organic phases, thus enabling reactions that would otherwise be inefficient or impossible. Its efficacy in promoting organic transformations, such as the Suzuki-Miyaura cross-coupling reactions, underlines its importance in organic synthesis (Sakashita et al., 2013).

Physical Properties Analysis

The physical properties of Tetrapentylammonium chloride, including melting point, density, and solubility, are influenced by its molecular structure. Studies on similar compounds have used differential scanning calorimetry to determine these properties, providing insights into the stability and phase behavior of these salts. For example, the melting point and hydration numbers of tetrabutylammonium chloride hydrates have been meticulously analyzed, showcasing the detailed physical characterization of these compounds (Nakayama, 1987).

Chemical Properties Analysis

The chemical properties of Tetrapentylammonium chloride, such as its reactivity, catalytic activity, and interaction with various reagents, are pivotal in its applications. Its role in enhancing the efficiency of chemical reactions, modifying reaction pathways, and its use in green chemistry underscores its valuable chemical properties. Investigations into the catalytic activities of quaternary ammonium salts have shed light on their potential to mediate a broad range of chemical transformations efficiently and sustainably (Mjalli et al., 2014).

Scientific Research Applications

Ion-Solvent Interactions

Tetrapentylammonium chloride (TPeACl) has been studied for its ion-solvent interactions in various solvent mixtures. Chanda and Roy (2008) investigated its conductivities in tetrahydrofuran (THF) and carbon tetrachloride (CCl4) mixtures, revealing insights into ion pairing and triple ion formation, which are crucial for understanding electrolyte behavior in different media (Chanda & Roy, 2008).

Neurological Research

TPeACl has been utilized in neurological research, particularly in studying the blockage of chloride channels in neurons. Sanchez and Blatz (1995) explored how TPeACl and other tetraethylammonium ion derivatives affect fast chloride channels in rat cortical neurons, providing insights into ion channel behavior and potential therapeutic targets (Sanchez & Blatz, 1995).

Salt Partition Studies

TPeACl's behavior at the interface of immiscible electrolyte solutions was explored by Trojanek et al. (2020). Their findings on the salt partition at the water/1,2-dichloroethane interface shed light on the dynamics of hydrated salt clusters and their potential applications in understanding interfacial phenomena (Trojanek, Samec, & Mareček, 2020).

Hydrogen Bonding Research

Research by Brzeziński, Zundel, and Krämer (1989) involved studying hydrogen bonding in methylene chloride solutions of compounds including TPeACl's related salts. Their work on proton polarizability and hydrogen bond chains has implications for understanding charge conduction, which can be crucial in biochemistry and materials science (Brzeziński, Zundel, & Krämer, 1989).

Pharmaceutical and Chemical Synthesis

TPeACl and similar compounds have been used in chemical synthesis and pharmaceutical research. For example, Qin et al. (2011) demonstrated the use of a related salt, tetrabutylammonium chloride (TBACl), in the selective demethylation of macrocyclic pentamers, which has implications for drug synthesis and materials chemistry (Qin et al., 2011).

properties

IUPAC Name

tetrapentylazanium;chloride
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InChI

InChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
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InChI Key

SXAWRMKQZKPHNJ-UHFFFAOYSA-M
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Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-]
Source PubChem
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Molecular Formula

C20H44ClN
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Related CAS

15959-61-2 (Parent)
Record name Tetrapentylammonium chloride
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DSSTOX Substance ID

DTXSID00884120
Record name Tetrapentylammonium chloride
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Molecular Weight

334.0 g/mol
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Physical Description

White hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Tetrapentylammonium chloride
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Product Name

Tetrapentylammonium chloride

CAS RN

4965-17-7
Record name 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tetrapentylammonium chloride can interact with biological membranes due to its hydrophobic alkyl chains and positively charged nitrogen. [, , ] This interaction can affect membrane conductivity, potentially by altering the double electric layer at the membrane/solution interface. [, ] Studies have shown that Tetrapentylammonium chloride can inhibit certain ion channels, like the Ca2+-stimulated Cl- current in smooth muscle cells, which contributes to its hyperpolarizing effect. [] This inhibition is thought to be mediated by the suppression of calcium influx. []

ANone:

  • Spectroscopic data: While the provided abstracts do not delve into specific spectroscopic details, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would provide information about its structure and bonding. Single-crystal X-ray diffraction studies have been used to characterize the conformation of Tetrapentylammonium chloride within crystal complexes. []

A: The research on γ-alumina pore formation indicates a structure-activity relationship linked to the alkyl chain length of tetraalkylammonium chlorides. [] The use of tetrapropylammonium chloride resulted in a more controlled and desirable pore structure compared to Tetrapentylammonium chloride. This suggests that shorter alkyl chains might favor specific interactions during gel formation, leading to different pore characteristics in the final alumina material. Further research with varying alkyl chain lengths could elucidate the optimal structure for desired material properties.

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